molecular formula C11H15ClO4S B13272407 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B13272407
M. Wt: 278.75 g/mol
InChI Key: PDYPAWOKDUEDDT-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride is an organic compound with a complex structure that includes a methoxy group, a methoxymethyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzene ring substituted with methoxy and methoxymethyl groups. This can be achieved through electrophilic aromatic substitution reactions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or thionyl chloride under controlled conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are stable and resistant to hydrolysis . The methoxy and methoxymethyl groups can also participate in various reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and methoxy-substituted benzene derivatives:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C11H15ClO4S

Molecular Weight

278.75 g/mol

IUPAC Name

1-[4-methoxy-3-(methoxymethyl)phenyl]ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO4S/c1-8(17(12,13)14)9-4-5-11(16-3)10(6-9)7-15-2/h4-6,8H,7H2,1-3H3

InChI Key

PDYPAWOKDUEDDT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)COC)S(=O)(=O)Cl

Origin of Product

United States

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